
2-Bromo-1-(3,3-dimethylcyclobutyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(3,3-dimethylcyclobutyl)ethan-1-one is an organic compound with the molecular formula C8H13BrO. This compound features a bromine atom attached to a carbonyl group, which is further connected to a cyclobutyl ring substituted with two methyl groups. The presence of the bromine atom makes it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3,3-dimethylcyclobutyl)ethan-1-one typically involves the bromination of 1-(3,3-dimethylcyclobutyl)ethan-1-one. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would require precise control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Bromo-1-(3,3-dimethylcyclobutyl)ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones.
Reduction: Formation of 2-bromo-1-(3,3-dimethylcyclobutyl)ethanol.
Oxidation: Formation of 2-bromo-1-(3,3-dimethylcyclobutyl)ethanoic acid.
科学的研究の応用
2-Bromo-1-(3,3-dimethylcyclobutyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-1-(3,3-dimethylcyclobutyl)ethan-1-one involves its reactivity as an electrophile due to the presence of the bromine atom and the carbonyl group. These functional groups facilitate various chemical transformations by interacting with nucleophiles and other reactive species. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
- 2-Bromo-1-(3,3-dimethylcyclobutyl)ethanol
- 2-Bromo-1-(3,3-dimethylcyclobutyl)ethanoic acid
- 1-(3,3-Dimethylcyclobutyl)ethan-1-one
Uniqueness
2-Bromo-1-(3,3-dimethylcyclobutyl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of the bromine atom and the cyclobutyl ring makes it a valuable intermediate for various synthetic applications.
特性
分子式 |
C8H13BrO |
|---|---|
分子量 |
205.09 g/mol |
IUPAC名 |
2-bromo-1-(3,3-dimethylcyclobutyl)ethanone |
InChI |
InChI=1S/C8H13BrO/c1-8(2)3-6(4-8)7(10)5-9/h6H,3-5H2,1-2H3 |
InChIキー |
ODBPZPYKPXHNJF-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C1)C(=O)CBr)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


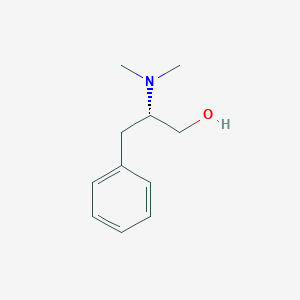
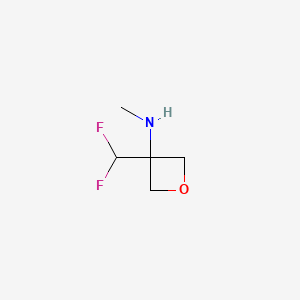
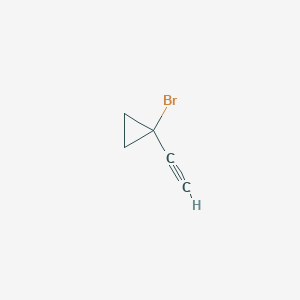
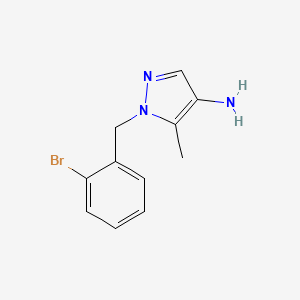

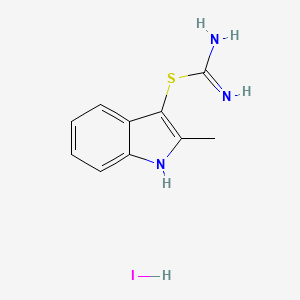

![rac-benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate](/img/structure/B13473593.png)



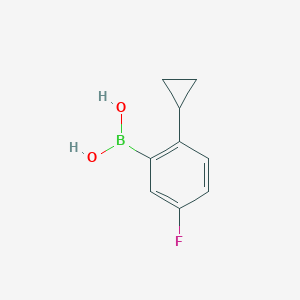
![2-{[(benzyloxy)carbonyl]amino}-3-(4-fluoro-1H-indol-3-yl)propanoic acid](/img/structure/B13473618.png)
![1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B13473622.png)
